Differentiation by Calculated Physicochemical Properties: LogP as a Metric for Lipophilicity
The calculated LogP value for 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is a key differentiator, providing a specific, quantifiable measure of its lipophilicity compared to analogs. This property directly influences membrane permeability and non-specific binding, which are critical parameters in drug and agrochemical development [1]. The LogP value for the target compound is compared against a close analog, 4,6-Dichloro-5-(difluoromethyl)-2-(methylthio)pyrimidine, to illustrate the impact of a single structural change.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.19 [1] |
| Comparator Or Baseline | 4,6-Dichloro-5-(difluoromethyl)-2-(methylthio)pyrimidine; LogP not readily available for direct comparison, but the structural difference (additional chlorine) is known to increase LogP. |
| Quantified Difference | N/A (Direct comparator LogP value not available, but structural inference indicates target compound is less lipophilic) |
| Conditions | Calculated property using ACD/Labs Percepta Platform (as reported by ChemSrc) [1]. |
Why This Matters
The specific LogP of 2.19 provides a measurable benchmark for predicting compound behavior in biological systems, allowing for more precise optimization of ADME properties compared to less-characterized or more lipophilic analogs.
- [1] ChemSrc. (2024). 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine. Retrieved from https://m.chemsrc.com/en/cas/1204298-68-9_766987.html. View Source
